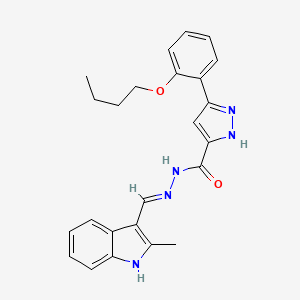

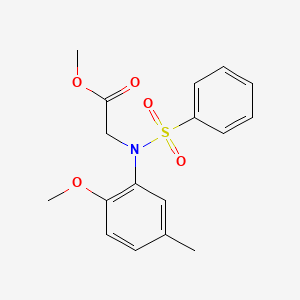

![molecular formula C18H23N3O4S2 B2355080 4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2415503-93-2](/img/structure/B2355080.png)

4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. The benzothiazole ring is substituted with methoxy groups at the 4 and 7 positions. Additionally, it has a morpholine ring attached to the 2 position, which in turn is attached to a thiomorpholine ring via a carbonyl group .

Molecular Structure Analysis

The exact molecular structure of this compound would require experimental determination methods such as X-ray crystallography for confirmation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, morpholine, and thiomorpholine rings, as well as the methoxy and carbonyl groups. For instance, the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carbonyl group and the heterocyclic rings could influence its solubility .Applications De Recherche Scientifique

Structural and Spectral Analysis

The compound 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base similar in structure to the specified chemical, has been structurally analyzed. It displays unique crystallographic properties, such as a specific dihedral angle between benzothiazole and morpholine planes and stabilization through weak hydrogen bonding interactions. This suggests potential applications in materials science and crystallography (Franklin et al., 2011).

Synthesis of Fluoro Substituted Sulphonamide Benzothiazole

A study on synthesizing fluoro-substituted sulphonamide benzothiazole derivatives, involving morpholine and related compounds, highlights the chemical's versatility in forming biologically active agents. The process includes reacting 3-chloro-4-fluoro aniline with other compounds, yielding derivatives with potential biodynamic properties (Jagtap et al., 2010).

Antimycobacterial Activity

Another study synthesized various derivatives of fluorinated benzothiazolo imidazole compounds, which included morpholine as a reactant. These compounds showed promising antimicrobial activities, suggesting their potential application in medical research and pharmacology (Sathe et al., 2011).

Development of Novel Selective Norepinephrine Inhibitors

Research on 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides revealed their potential as selective inhibitors of the norepinephrine transporter, indicating their significance in neurological research and therapy (O'Neill et al., 2011).

Rubber Chemicals from Cyclic Amines

A study focusing on 2-(4-morpholinodithio)benzothiazole and related compounds as curing agents in rubber chemistry demonstrates the application of this chemical class in industrial processes. This research reveals how structural variations affect the curing properties of these compounds (D'Amico & Morita, 1971).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-23-12-3-4-13(24-2)16-15(12)19-18(27-16)21-5-8-25-14(11-21)17(22)20-6-9-26-10-7-20/h3-4,14H,5-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQPEOVJEVIIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)